

# The Discovery and Synthesis of 1V209: A Potent TLR7 Agonist for Immunotherapy

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## Compound of Interest

Compound Name: 1V209

Cat. No.: B1194546

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **1V209**, a potent small-molecule agonist of Toll-like receptor 7 (TLR7). **1V209** has demonstrated significant anti-tumor effects and is a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy. This document details the underlying mechanism of action through the TLR7 signaling pathway, provides detailed experimental protocols for its evaluation, and presents key quantitative data.

## Introduction to 1V209 and TLR7 Agonism

**1V209**, also known as TLR7 agonist T7, is a synthetic, benzoic acid-modified purine derivative that activates the innate immune system through its interaction with Toll-like receptor 7. TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers a potent immune response, including the production of pro-inflammatory cytokines and type I interferons.[1] The immunostimulatory properties of TLR7 agonists like **1V209** have positioned them as attractive candidates for development as adjuvants in vaccines and as standalone immunotherapeutic agents for cancer.[2] While highly potent, the utility of unconjugated **1V209** can be limited by its poor water solubility.[3] To address this, **1V209** has been conjugated to various molecules, including polysaccharides, cholesterol, and peptides, to enhance its solubility, efficacy, and pharmacokinetic profile while maintaining low toxicity.[3][4]

## Physicochemical Properties of 1V209

A summary of the known physicochemical properties of **1V209** is presented in Table 1.

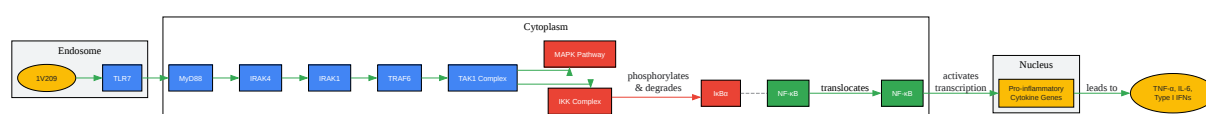
Property	Value
Formal Name	4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid
CAS Number	1062444-54-5
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>5</sub> O <sub>5</sub>
Molecular Weight	359.3 g/mol
Appearance	A solid
Solubility	DMSO: 10 mg/mL PBS (pH 7.2): 0.1 mg/mL DMF: 0.1 mg/mL
λ <sub>max</sub>	285 nm
SMILES	<chem>OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1)=O</chem>
InChI Key	ATISKRYGYNSRNP-UHFFFAOYSA-N

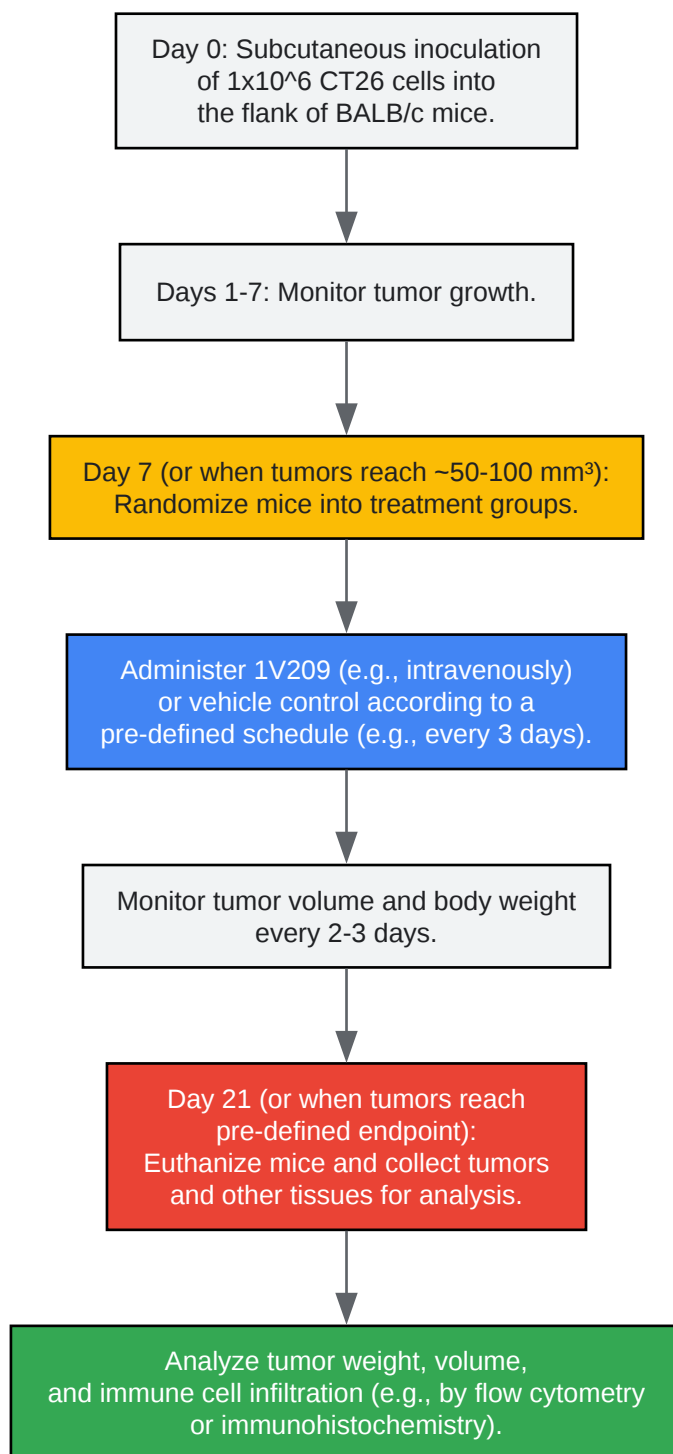
## Mechanism of Action: The TLR7 Signaling Pathway

**1V209** exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway, which is primarily a MyD88-dependent pathway. The sequence of events is as follows:

- **Ligand Recognition:** **1V209**, being a small molecule agonist, enters the endosome of immune cells such as dendritic cells (DCs) and B cells, where it binds to and activates the TLR7 receptor.
- **MyD88 Recruitment:** Upon activation, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.
- **Myddosome Formation:** MyD88 then forms a complex with IRAK4 (interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1.

- **TRAF6 Activation:** Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to TRAF6 auto-ubiquitination.
- **TAK1 Activation:** Ubiquitinated TRAF6 activates the TAK1 (transforming growth factor- $\beta$ -activated kinase 1) complex.
- **Downstream Signaling:** The activated TAK1 complex initiates two major downstream signaling cascades:
  - **NF- $\kappa$ B Pathway:** Activation of the IKK complex, leading to the phosphorylation and degradation of I $\kappa$ B $\alpha$ , which allows the nuclear translocation of the transcription factor NF- $\kappa$ B.
  - **MAPK Pathway:** Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.
- **Cytokine Production:** The nuclear translocation of NF- $\kappa$ B and the activation of MAPKs result in the transcription and subsequent secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6), as well as type I interferons.<sup>[1]</sup>





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